molecular formula C12H11NO3 B8534790 Methyl 3-p-tolyl-isoxazole-4-carboxylate

Methyl 3-p-tolyl-isoxazole-4-carboxylate

Cat. No.: B8534790
M. Wt: 217.22 g/mol
InChI Key: QIMNRMSHTCASAA-UHFFFAOYSA-N
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Description

Methyl 3-p-tolyl-isoxazole-4-carboxylate (CAS 134378-94-2) is a high-purity chemical building block belonging to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic rings recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities . Researchers value this compound and its analogs as key intermediates in the synthesis of more complex molecules for pharmaceutical research and development. Compounds featuring the isoxazole core, such as this one, have been extensively studied and shown to possess a broad spectrum of pharmacological properties. These include potential immunomodulatory , anticancer , and antimicrobial activities . The isoxazole ring is a key pharmacophore in several approved drugs and is frequently explored in the design of new therapeutic agents . As a methyl ester, this compound is particularly useful in organic synthesis, where it can be hydrolyzed to the corresponding carboxylic acid or further functionalized, offering a versatile handle for chemical modification . This product is supplied with a guaranteed purity of ≥97% and is intended for Research Use Only. It is strictly not for diagnostic or therapeutic use, nor for personal use. Researchers are encouraged to handle this compound with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

methyl 3-(4-methylphenyl)-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C12H11NO3/c1-8-3-5-9(6-4-8)11-10(7-16-13-11)12(14)15-2/h3-7H,1-2H3

InChI Key

QIMNRMSHTCASAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC=C2C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications
This compound 3: p-tolyl; 4: -COOCH₃ C₁₂H₁₁NO₃ 229.22* High solubility in organic solvents; potential pharmacophore
Methyl 5-methyl-isoxazole-3-carboxylate 5: -CH₃; 3: -COOCH₃ C₆H₇NO₃ 141.13 Lower molecular weight; simpler synthesis
Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate 3: 4-F-C₆H₄; 5: -CH₃ C₁₂H₁₀FNO₃ 235.21 Enhanced electrophilicity due to fluorine; higher reactivity in cross-coupling reactions
Methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate 3: 2-Cl-C₆H₄; 5: -CH₃ C₁₂H₁₀ClNO₃ 251.67 Increased steric hindrance; potential for altered crystal packing
Methyl 3-[hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate 3: -CH(OH)(4-NO₂-C₆H₄); 4: -COOCH₃ C₁₂H₁₀N₂O₆ 278.22 Nitro group introduces electron-withdrawing effects; possible instability under basic conditions

*Calculated based on analogous compounds.

Key Observations:

Substituent Effects on Reactivity and Stability :

  • The p-tolyl group (electron-donating) in the target compound likely enhances the ester’s stability against hydrolysis compared to electron-withdrawing groups like nitro (in ) or chloro (in ).
  • Fluorine substituents (as in ) may increase reactivity in aromatic substitution reactions due to their electronegativity.

Steric and Crystallographic Considerations :

  • Bulky substituents (e.g., 2-chlorophenyl in ) can hinder molecular packing, affecting melting points and solubility. Tools like Mercury software can model these interactions for crystallization studies.

Modifications like fluorination () could tune pharmacokinetic properties.

Synthetic Utility :

  • Methyl esters of isoxazolecarboxylic acids are common intermediates. For example, describes the use of 3-aryl isoxazoles in asymmetric synthesis, highlighting their role as acrylate synthons.

Q & A

Q. What are the standard synthetic routes for Methyl 3-p-tolyl-isoxazole-4-carboxylate, and how are reaction conditions optimized?

The synthesis of methyl-substituted isoxazole derivatives typically involves condensation reactions between appropriate precursors, such as β-diketones and hydroxylamine derivatives. Key parameters include:

  • Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and side-product formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates.
  • Catalysts : Acidic or basic conditions (e.g., HCl or NaHCO₃) may accelerate cyclization .
    Yield optimization requires monitoring via TLC or HPLC, with purification by column chromatography or recrystallization .

Q. What analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of substituents (e.g., distinguishing 3- vs. 5-position on the isoxazole ring) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Single-crystal analysis resolves bond lengths, angles, and conformation, critical for structural validation .

Q. How does the presence of the p-tolyl group influence the compound’s reactivity?

The electron-donating methyl group on the p-tolyl ring enhances electrophilic substitution at the 4-position of the isoxazole. This directs functionalization (e.g., nitration or halogenation) and impacts intermolecular interactions in crystal packing .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and predicted structural data?

  • Conformational Analysis : Use density functional theory (DFT) to calculate puckering parameters (amplitude qq, phase ϕ\phi) for the isoxazole ring. Compare with experimental X-ray data to identify deviations caused by crystal packing .
  • Torsion Angle Validation : Align calculated torsion angles (e.g., C3–C4–C5–C6) with crystallographic results to assess steric strain .

Q. What advanced crystallographic tools refine the structure of this compound?

  • SHELXL : Employ this software for high-resolution refinement, particularly for handling twinned crystals or high thermal motion in substituents .
  • Mercury CSD : Visualize intermolecular interactions (e.g., π-π stacking between p-tolyl groups) and quantify void spaces in the crystal lattice .
  • ORTEP-3 : Generate publication-quality thermal ellipsoid plots to illustrate atomic displacement parameters .

Q. How can synthetic byproducts or impurities be systematically identified and mitigated?

  • LC-MS/MS : Detect trace impurities (e.g., unreacted precursors or oxidation byproducts) with tandem mass spectrometry.
  • Reaction Monitoring : Use in-situ IR spectroscopy to track intermediate formation and adjust reaction kinetics dynamically .

Q. What strategies enable functionalization of this compound for bioactive derivatives?

  • Ester Hydrolysis : Convert the methyl ester to a carboxylic acid under basic conditions (NaOH/EtOH) for further coupling reactions .
  • Cross-Coupling : Introduce aryl/heteroaryl groups via Suzuki-Miyaura reactions using the p-tolyl moiety as a directing group .
  • Nitro Reduction : Reduce nitro substituents (if present) to amines for generating pharmacologically active intermediates .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported crystallographic data for isoxazole derivatives?

  • Database Cross-Validation : Compare structural parameters (e.g., bond lengths) with entries in the Cambridge Structural Database (CSD) to identify outliers .
  • Temperature Effects : Account for thermal expansion by analyzing data collected at similar temperatures (e.g., 100 K vs. 295 K) .

Q. What methodological pitfalls arise in spectral interpretation, and how can they be avoided?

  • Overlapping Signals : Use 2D NMR (COSY, HSQC) to resolve overlapping ¹H signals in aromatic regions .
  • Dynamic Effects : Variable-temperature NMR can suppress signal broadening caused by conformational exchange .

Tables for Key Data

Q. Table 1. Comparative Crystallographic Parameters

ParameterThis compound (Hypothetical)Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate
Bond length (C–O) in ester1.34 Å1.33 Å
Dihedral angle (isoxazole ring)2.5°3.1°
R-factor0.0450.054

Q. Table 2. Reaction Optimization Parameters

ConditionOptimal RangeImpact on Yield
Temperature70–80°CMaximizes cyclization
Solvent (polarity)ε = 37.5 (DMF)Enhances intermediate stability
Catalyst (HCl concentration)0.1–0.5 MPrevents over-acidification

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